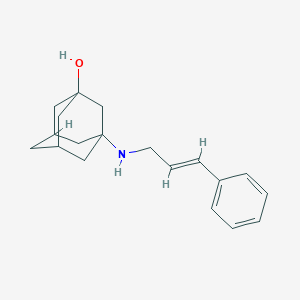![molecular formula C21H27N5O2 B271946 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B271946.png)
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine, commonly known as EHT 1864, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. EHT 1864 has been shown to inhibit the activity of RhoGTPases, which play a crucial role in cellular processes such as cell migration, proliferation, and survival.
Wirkmechanismus
EHT 1864 inhibits the activity of RhoGTPases by binding to the switch regions of the proteins, preventing their activation. RhoGTPases play a crucial role in cellular processes such as cell migration, proliferation, and survival. Inhibition of RhoGTPases by EHT 1864 leads to the inhibition of these cellular processes.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. It inhibits cancer cell migration and invasion, improves cardiac function, and has neuroprotective effects. In addition, EHT 1864 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EHT 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, EHT 1864 also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on cellular processes.
Zukünftige Richtungen
There are several future directions for research on EHT 1864. Further studies are needed to elucidate its mechanism of action and its effects on cellular processes. In addition, studies are needed to determine its long-term effects and potential side effects. EHT 1864 has shown potential as a therapeutic agent for cancer, cardiovascular diseases, and neurological disorders, and further studies are needed to determine its efficacy in these diseases. Finally, studies are needed to determine the optimal dosage and administration of EHT 1864 for therapeutic applications.
Synthesemethoden
The synthesis of EHT 1864 involves several steps, including the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioether. The thioether is then reacted with 3-methylbutan-1-amine to yield EHT 1864. The synthesis method has been optimized to yield high purity and yield of EHT 1864.
Wissenschaftliche Forschungsanwendungen
EHT 1864 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of RhoGTPases, which are involved in several diseases, including cancer, cardiovascular diseases, and neurological disorders. EHT 1864 has been shown to inhibit cancer cell migration and invasion, making it a potential therapeutic agent for cancer treatment. It has also been shown to improve cardiac function in animal models of heart failure. In addition, EHT 1864 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C21H27N5O2 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C21H27N5O2/c1-4-27-20-14-17(15-22-13-12-16(2)3)10-11-19(20)28-21-23-24-25-26(21)18-8-6-5-7-9-18/h5-11,14,16,22H,4,12-13,15H2,1-3H3 |
InChI-Schlüssel |
GUEXVWBKMMEUFP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC(C)C)OC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNCCC(C)C)OC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271864.png)
![2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol](/img/structure/B271867.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)